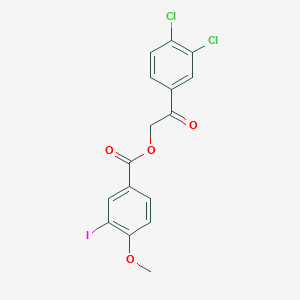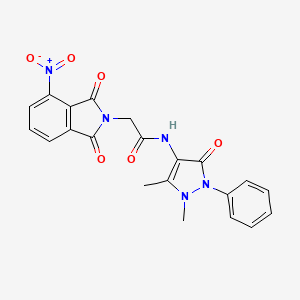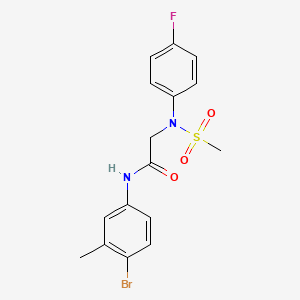![molecular formula C17H16BrClN2O2S B3709784 3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3709784.png)
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide
Overview
Description
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide is a complex organic compound with the molecular formula C17H16BrClN2O2S. It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of 3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route may include:
Bromination: Introduction of the bromine atom into the benzene ring.
Chlorination: Addition of the chlorine atom to the phenyl ring.
Carbamothioylation: Formation of the carbamothioyl group.
Ethoxylation: Introduction of the ethoxy group to the benzamide structure.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or thiols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide can be compared with similar compounds such as:
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide: Differing by the presence of a methyl group instead of an ethoxy group.
3-bromo-N-(3-chloro-4-methylphenyl)-2-thiophenecarboxamide: Featuring a thiophene ring instead of a benzene ring.
These comparisons highlight the unique structural features and potential differences in reactivity and applications .
Properties
IUPAC Name |
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2S/c1-3-23-15-7-5-11(8-13(15)18)16(22)21-17(24)20-12-6-4-10(2)14(19)9-12/h4-9H,3H2,1-2H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHNJBSDULFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B3709710.png)
![3-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B3709715.png)
![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(2-fluorophenyl)acetamide](/img/structure/B3709730.png)
![4-isopropoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3709736.png)

![(5E)-1-(2-chlorophenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3709745.png)
![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3709749.png)
![2-(2-ethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B3709753.png)

![(5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3709762.png)
![N-[(2-methoxyphenyl)methyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B3709770.png)

![2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3709799.png)

